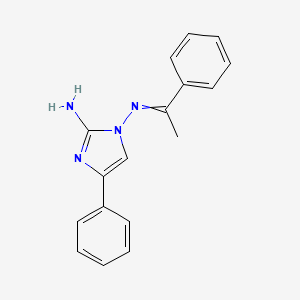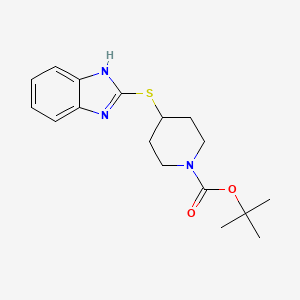![molecular formula C15H17Cl5N2O2 B13995427 N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide CAS No. 1462-77-7](/img/structure/B13995427.png)
N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZENEPROPANAMIDE,N,N-BIS(2-CHLOROETHYL)-A-[(2,2,2-TRICHLOROACETYL)AMINO]- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes benzene, propanamide, and chloroethyl groups, making it a subject of interest for researchers and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZENEPROPANAMIDE,N,N-BIS(2-CHLOROETHYL)-A-[(2,2,2-TRICHLOROACETYL)AMINO]- typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Benzenepropanamide: This step involves the reaction of benzene with propanamide under specific conditions to form the benzenepropanamide intermediate.
Introduction of Chloroethyl Groups: The next step involves the introduction of chloroethyl groups through a reaction with chloroethylamine. This step requires careful control of reaction conditions to ensure the correct substitution.
Addition of Trichloroacetyl Group: The final step involves the addition of the trichloroacetyl group to the amine, forming the final compound. This step often requires the use of trichloroacetyl chloride and a suitable base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The process may also involve continuous flow reactors to ensure consistent production and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
BENZENEPROPANAMIDE,N,N-BIS(2-CHLOROETHYL)-A-[(2,2,2-TRICHLOROACETYL)AMINO]- undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
BENZENEPROPANAMIDE,N,N-BIS(2-CHLOROETHYL)-A-[(2,2,2-TRICHLOROACETYL)AMINO]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as an anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of BENZENEPROPANAMIDE,N,N-BIS(2-CHLOROETHYL)-A-[(2,2,2-TRICHLOROACETYL)AMINO]- involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by disrupting their genetic material.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl)amine: A related compound with similar chloroethyl groups but lacking the benzene and trichloroacetyl components.
Tris(2-chloroethyl)amine: Contains three chloroethyl groups and is used in similar applications.
N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide: Another related compound with similar functional groups.
Uniqueness
BENZENEPROPANAMIDE,N,N-BIS(2-CHLOROETHYL)-A-[(2,2,2-TRICHLOROACETYL)AMINO]- is unique due to its combination of benzene, propanamide, and trichloroacetyl groups. This unique structure imparts specific chemical properties and biological activities that are not observed in simpler related compounds.
Propriétés
Numéro CAS |
1462-77-7 |
|---|---|
Formule moléculaire |
C15H17Cl5N2O2 |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide |
InChI |
InChI=1S/C15H17Cl5N2O2/c16-6-8-22(9-7-17)13(23)12(21-14(24)15(18,19)20)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,21,24) |
Clé InChI |
BSQQEXBXBBGABB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)N(CCCl)CCCl)NC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate](/img/structure/B13995353.png)







![4-[(E)-(4'-Amino[1,1'-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13995402.png)

![4,6-Dinitrobenzo[c]isoxazole](/img/structure/B13995404.png)



